Citrate de mosapride

Vue d'ensemble

Description

Le citrate de mosapride est un agent gastroprokinétique principalement utilisé pour traiter les troubles gastro-intestinaux tels que la gastrite, le reflux gastro-œsophagien, la dyspepsie fonctionnelle et le syndrome du côlon irritable . Il agit comme un agoniste sélectif des récepteurs de la 5-hydroxytryptamine 4, qui accélère la vidange gastrique et améliore la motilité gastro-intestinale .

Applications De Recherche Scientifique

Mosapride Citrate has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of gastroprokinetic agents and their chemical properties.

Industry: Used in the pharmaceutical industry for the development of gastroprokinetic medications.

Mécanisme D'action

Target of Action

Mosapride citrate primarily targets the 5-HT4 receptors . These receptors are part of the serotonin receptor family and are predominantly found in the gastrointestinal tract. Mosapride citrate also interacts with the 5-HT3 receptors .

Mode of Action

Mosapride citrate acts as a selective 5-HT4 receptor agonist . By binding to these receptors, it increases the release of acetylcholine, a neurotransmitter that stimulates gastrointestinal motility . The major active metabolite of mosapride, known as M1, additionally acts as a 5-HT3 antagonist , which can help accelerate gastric emptying throughout the gastrointestinal tract .

Biochemical Pathways

The activation of 5-HT4 receptors by mosapride citrate leads to the release of acetylcholine. This neurotransmitter then stimulates the smooth muscles in the gastrointestinal tract, enhancing gastric motility and accelerating gastric emptying . The antagonistic action on 5-HT3 receptors by its metabolite M1 further aids in this process .

Pharmacokinetics

The pharmacokinetics of mosapride citrate involve absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that due to the pharmacokinetics of mosapride, it would take 1,000–3,000 times the therapeutic dose to elicit cardiovascular effects .

Result of Action

The primary result of mosapride citrate’s action is the stimulation of gastric motility. This can be beneficial in the treatment and prevention of conditions such as postoperative ileus, gastric peroral endoscopic pyloromyotomy (G-POEM), constipation, type 2 diabetes, functional dyspepsia, functional constipation, and epigastric pain syndrome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of mosapride citrate. For instance, it is recommended to be taken on an empty stomach (i.e., at least one hour before food or two hours after food) for optimal effect . Additionally, a study found that all factors associated with bowel recovery, including the time of first flatus, length of hospital stay, amount of food intake, and severity of abdominal discomfort, were similar between the control and experimental (mosapride citrate) groups .

Analyse Biochimique

Biochemical Properties

Mosapride citrate interacts with the 5HT4 receptors in the gastrointestinal tract . This dual action accelerates gastric emptying throughout the whole of the gastrointestinal tract in humans .

Cellular Effects

Mosapride citrate influences cell function by accelerating gastric emptying and promoting motility in the gastrointestinal tract . It also exerts anti-inflammatory effects on the gastrointestinal tract which may contribute to some of its therapeutic effects .

Molecular Mechanism

The mechanism of action of mosapride citrate involves its selective agonistic action on the 5HT4 receptors and antagonistic action on the 5HT3 receptors . This leads to accelerated gastric emptying and increased gastrointestinal motility .

Temporal Effects in Laboratory Settings

In laboratory settings, mosapride citrate has been shown to have a significant effect on the visceromotor response to colorectal distension in rat models of visceral hypersensitivity

Dosage Effects in Animal Models

In animal models, the effects of mosapride citrate have been observed to vary with different dosages . For instance, in a rat model, mosapride citrate significantly reduced the visceromotor response to colorectal distension .

Metabolic Pathways

The metabolic pathways of mosapride citrate involve its metabolism mainly in the liver . The specific enzymes or cofactors that it interacts with are not clearly mentioned in the available literature.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le citrate de mosapride est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, suivie de l'introduction de groupes fonctionnels. La synthèse implique généralement les étapes suivantes :

Formation du noyau benzamide : L'étape initiale implique la formation du noyau benzamide par réaction de l'acide 4-amino-5-chloro-2-éthoxybenzoïque avec le chlorure de thionyle pour former le chlorure d'acide correspondant. Ce dernier est ensuite mis à réagir avec la morpholine pour donner le noyau benzamide.

Introduction du groupe fluorophényle : Le noyau benzamide est ensuite mis à réagir avec le chlorure de 4-fluorobenzyl en présence d'une base pour introduire le groupe fluorophényle.

Formation du mosapride : L'étape finale implique la réaction de l'intermédiaire avec l'acide citrique pour former le this compound.

Méthodes de production industrielle : La production industrielle du this compound implique la granulation humide et le compactage. Le procédé comprend la dissolution du this compound et de la povidone K15 dans l'eau, suivie de la granulation, du séchage et du compactage . Cette méthode assure une dissolution rapide du médicament, une qualité stable et une facilité de production en masse.

Analyse Des Réactions Chimiques

Types de réactions : Le citrate de mosapride subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau des groupes amino et éthoxy.

Réduction : Des réactions de réduction peuvent se produire au niveau du noyau benzamide, conduisant à la formation de dérivés réduits.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes chloro et fluorophényle, conduisant à la formation de divers dérivés.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles.

Principaux Produits Formés :

Produits d'oxydation : Dérivés oxydés du this compound.

Produits de réduction : Dérivés réduits du this compound.

Produits de substitution : Divers dérivés substitués en fonction des réactifs utilisés.

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans l'étude des agents gastroprokinétiques et de leurs propriétés chimiques.

Industrie : Utilisé dans l'industrie pharmaceutique pour le développement de médicaments gastroprokinétiques.

5. Mécanisme d'Action

Le this compound exerce ses effets en agissant comme un agoniste sélectif des récepteurs de la 5-hydroxytryptamine 4. Cette action stimule la libération d'acétylcholine dans le plexus nerveux gastro-intestinal, améliorant la motilité gastro-intestinale et accélérant la vidange gastrique .

Composés Similaires :

Prucalopride : Un agoniste sélectif des récepteurs de la 5-hydroxytryptamine 4 présentant moins d'effets secondaires que la cisapride.

Unicité du this compound : Le this compound est unique par sa double action en tant qu'agoniste des récepteurs de la 5-hydroxytryptamine 4 et antagoniste de la 5-hydroxytryptamine 3. Cette double action améliore ses effets prokinétiques tout en minimisant les effets secondaires tels que la toxicité cardiaque .

Comparaison Avec Des Composés Similaires

Tegaserod: Another 5-hydroxytryptamine 4 receptor agonist used for gastrointestinal motility disorders.

Prucalopride: A selective 5-hydroxytryptamine 4 receptor agonist with fewer side effects compared to Cisapride.

Uniqueness of Mosapride Citrate: Mosapride Citrate is unique in its dual action as a 5-hydroxytryptamine 4 receptor agonist and a 5-hydroxytryptamine 3 antagonist. This dual action enhances its prokinetic effects while minimizing side effects such as cardiac toxicity .

Propriétés

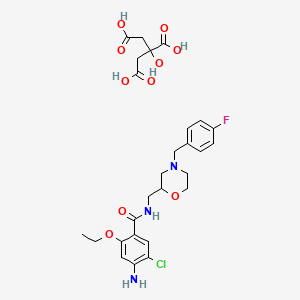

IUPAC Name |

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN3O3.C6H8O7/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZTYZBFZKRPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClFN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046207 | |

| Record name | Mosapride citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112885-42-4 | |

| Record name | Mosapride citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112885-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AS 4370 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosapride citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOSAPRIDE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF497J489P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.